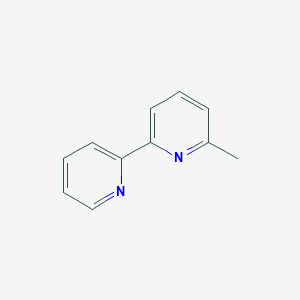

6-Methyl-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCYXFYLGPOKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348656 | |

| Record name | 6-methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56100-22-2 | |

| Record name | 6-methyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Methyl-2,2'-bipyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 6-Methyl-2,2'-bipyridine, a crucial ligand in coordination chemistry and a valuable building block in the synthesis of functional materials and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of various synthetic routes, including palladium-catalyzed cross-coupling reactions and classical named reactions. The guide emphasizes the underlying chemical principles, practical experimental protocols, and the critical aspects of purification and characterization to ensure the synthesis of high-purity this compound.

Introduction: The Significance of this compound

The 2,2'-bipyridine scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions. The introduction of a methyl group at the 6-position, affording this compound, imparts unique steric and electronic properties to the ligand system. This strategic modification influences the coordination geometry, redox potentials, and reactivity of the resulting metal complexes, making them highly valuable in catalysis, materials science, and biomedical applications.[2][4] The asymmetric nature of this compound also provides a platform for the development of chiral catalysts and probes. Given its importance, the efficient and reliable synthesis of this compound is of paramount interest to the scientific community.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound framework can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. This guide will focus on the most prevalent and effective methods, including modern cross-coupling reactions and the classical Kröhnke pyridine synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, and the preparation of this compound is no exception. These methods offer high yields, mild reaction conditions, and excellent functional group tolerance.[5]

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, stands out as a particularly efficient method for synthesizing substituted bipyridines.[6][7] This approach is often favored due to the high reactivity of the organozinc reagent and the relatively mild reaction conditions.[5]

A common strategy involves the coupling of a pyridylzinc reagent with a halogenated methylpyridine. For the synthesis of this compound, this translates to the reaction of 2-pyridylzinc halide with 2-bromo-6-methylpyridine or 2-chloro-6-methylpyridine.

Key Mechanistic Considerations: The catalytic cycle of the Negishi coupling is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the pyridyl halide to form a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, regenerating the Pd(0) catalyst and forming the desired 2,2'-bipyridine product.

Caption: Workflow for the Negishi Cross-Coupling Synthesis.

Experimental Protocol: Negishi Synthesis of this compound [6][7]

-

Preparation of the Pyridylzinc Reagent:

-

To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium at -78 °C.

-

After stirring for 30 minutes, add a solution of anhydrous zinc chloride in THF to the reaction mixture and allow it to warm to room temperature.

-

-

Cross-Coupling Reaction:

-

In a separate flask, dissolve 2-bromo-6-methylpyridine and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in anhydrous THF.

-

To this solution, add the freshly prepared 2-pyridylzinc chloride solution via cannula.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

-

While the Negishi coupling is highly effective, Stille and Suzuki couplings present viable alternatives.

-

Stille Coupling: This method utilizes an organotin reagent (e.g., 2-(tributylstannyl)pyridine) and a pyridyl halide.[2][8] A significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[2][5]

-

Suzuki Coupling: The Suzuki coupling employs a more environmentally benign organoboron reagent (e.g., 2-pyridylboronic acid) with a pyridyl halide.[2][8] A challenge in the synthesis of 2,2'-bipyridines via Suzuki coupling has been the instability of 2-pyridylboronic acids.[8] However, the development of stable boronic acid derivatives and specialized catalytic systems has largely overcome this limitation.[8]

| Coupling Reaction | Organometallic Reagent | Halide Partner | Catalyst | Key Advantages | Key Disadvantages |

| Negishi | Organozinc | Pyridyl Halide | Pd or Ni | High yields, mild conditions, good functional group tolerance.[5] | Moisture-sensitive organometallic reagent. |

| Stille | Organotin | Pyridyl Halide | Pd | Tolerant to a wide range of functional groups.[2] | Toxic tin reagents and byproducts.[2][5] |

| Suzuki | Organoboron | Pyridyl Halide | Pd | Environmentally benign, commercially available reagents.[2] | Instability of some 2-pyridylboronic acids.[8] |

The Kröhnke Pyridine Synthesis: A Classical Approach

The Kröhnke pyridine synthesis is a powerful and versatile method for preparing substituted pyridines.[9][10][11] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7][9][11]

For the synthesis of this compound, a suitable strategy would involve the reaction of the pyridinium salt derived from 2-acetyl-6-methylpyridine with an appropriate α,β-unsaturated carbonyl compound.

Key Mechanistic Considerations: The reaction proceeds through a Michael addition of the enolate of the pyridinium salt to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[9]

Caption: Workflow for the Kröhnke Pyridine Synthesis.

Other Synthetic Routes

-

Ullmann Coupling: This classical method involves the copper-promoted coupling of two molecules of a halo-pyridine.[12][13] While historically significant, the Ullmann reaction often requires harsh reaction conditions (high temperatures) and can lead to moderate yields.[12] Modern variations using palladium and nickel catalysts have been developed to improve the reaction scope and conditions.[2][12]

-

Addition of Organometallic Reagents to 2,2'-Bipyridine: A direct approach involves the addition of an organometallic reagent, such as methyllithium, to 2,2'-bipyridine.[14] This is followed by an oxidation step to aromatize the dihydropyridine intermediate. This method can be effective but may lack regioselectivity and require careful control of reaction conditions.

Purification and Characterization

The purification of this compound is crucial to remove starting materials, byproducts, and catalyst residues. Common purification techniques include:

-

Vacuum Distillation: Effective for removing non-volatile impurities. The boiling point of this compound is reported to be 117-119 °C at 0.1 mm Hg.[14]

-

Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for achieving high purity.[7]

-

Recrystallization: If the product is a solid at room temperature or can be converted to a solid salt, recrystallization can be an effective purification technique.

Once purified, the identity and purity of this compound must be confirmed by analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants are diagnostic for the structure.[14][15]

-

¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the unique carbon atoms in the molecule.[14]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 171.[14]

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula C₁₁H₁₀N₂.

Table of Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Aromatic protons (~7.1-8.7 ppm), Methyl protons (~2.6 ppm).[14] |

| ¹³C NMR (CDCl₃) | Aromatic carbons (~117-158 ppm), Methyl carbon (~24.5 ppm).[14] |

| ESI-MS | [M+H]⁺ at m/z 171.22 (calculated).[14] |

Conclusion

The synthesis of this compound can be accomplished through a variety of methods, with modern palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, offering a highly efficient and versatile route. The choice of synthetic strategy should be guided by factors such as substrate availability, scalability, and the desired level of purity. Careful purification and thorough characterization are essential to ensure the quality of the final product for its intended applications in research and development. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis of this important chemical compound.

References

- Smith, A. P.; Savage, S. A.; Love, J. C.; Fraser, C. L. Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 1998, 63 (26), 10048–10051. [Link]

- Smith, A. P.; Savage, S. A.; Love, J. C.; Fraser, C. L. Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-bipyridine. Organic Syntheses, 2002, 78, 51. [Link]

- Potts, K. T.; Winslow, P. A. Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. The Journal of Organic Chemistry, 1985, 50 (26), 5405–5409. [Link]

- Liu, T.; Fraser, C. L. Discussion Addendum for: Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2′-Bipyridine. Organic Syntheses, 2012, 89, 76-81. [Link]

- Organic Syntheses. Bipyridine. [Link]

- Yamanoi, Y.; Nishihara, H. Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 2024, 29(1), 227. [Link]

- ResearchGate.

- ResearchGate. ChemInform Abstract: Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2′-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2′-bipyridines. [Link]

- Wikipedia. Kröhnke pyridine synthesis. [Link]

- Canadian Journal of Chemistry. An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). [Link]

- The Journal of Organic Chemistry. Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Organic Synthesis. [Link]

- Preprints.org.

- PubChem. This compound. [Link]

- Wikipedia. Ullmann reaction. [Link]

- ResearchGate. Synthesis of bipyridine (six examples). (a–c) Stille coupling. (d–f)... [Link]

- Organic Chemistry Portal. Ullmann Reaction. [Link]

- National Institutes of Health.

- ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]

- ResearchGate. The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. [Link]

- Journal of the Chemical Society, Dalton Transactions. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. [Link]

- PubMed. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]

- AMERICAN ELEMENTS. This compound. [Link]

- Chemical Communications. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites. [Link]

- Automated Topology Builder. 6-Methyl-2,3'-bipyridine. [Link]

Sources

- 1. Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls (Journal Article) | OSTI.GOV [osti.gov]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. preprints.org [preprints.org]

- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. This compound | 56100-22-2 [chemicalbook.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Molecular Structure of 6-Methyl-2,2'-bipyridine

Abstract

6-Methyl-2,2'-bipyridine is a prominent heterocyclic compound and a derivative of 2,2'-bipyridine, one of the most widely used chelating ligands in coordination chemistry.[1] The introduction of a methyl group at the 6-position imparts significant steric and electronic modifications to the parent bipyridine framework, profoundly influencing its conformational preferences, coordination behavior, and utility in various chemical applications.[2][3] This technical guide provides an in-depth analysis of the molecular structure of this compound, synthesizing data from spectroscopic, crystallographic, and computational methodologies. We will explore its synthesis and characterization, delve into the structural nuances dictated by the methyl substituent, and discuss how these features govern its function as a versatile ligand in catalysis and materials science.[2][4] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important molecular scaffold.

Introduction: The Significance of Asymmetric Bipyridines

The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, celebrated for its ability to form stable complexes with a vast array of metal ions.[1][2] These complexes are central to numerous applications, including catalysis, photochemistry, and the development of advanced materials.[1][4] The strategic functionalization of the bipyridine core allows for the fine-tuning of its properties. This compound (CAS: 56100-22-2) is a prime example of how a simple modification—the addition of a single methyl group—can introduce asymmetry and steric hindrance, leading to unique chemical behaviors.[2][5]

The methyl group at the 6-position, adjacent to one of the coordinating nitrogen atoms, creates a sterically demanding environment. This has profound implications for the geometry of its metal complexes, often forcing specific coordination arrangements and influencing the reactivity of the metallic center.[3][6] Understanding the precise molecular structure of the uncoordinated ligand is therefore the first critical step in predicting and exploiting its behavior in complex systems.

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [5][7][8] |

| Molecular Weight | 170.21 g/mol | [5][8][9] |

| Appearance | Off-white to yellow or brown solid or liquid | [2][10][11] |

| Boiling Point | 117-119 °C at 0.1 mmHg | [9][11][12] |

| Density | ~1.09 g/mL at 25 °C | [7][9] |

| IUPAC Name | 2-methyl-6-(pyridin-2-yl)pyridine | [5][7] |

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this compound are paramount for its application. Several synthetic routes have been established, with modern cross-coupling methods offering high efficiency and scalability.

Synthetic Strategy: Negishi Cross-Coupling

A highly efficient method for synthesizing substituted bipyridines is the Negishi cross-coupling reaction.[13] This approach involves the palladium-catalyzed reaction of an organozinc reagent with an organohalide (or triflate). For this compound, this typically involves coupling a 2-pyridylzinc reagent with a 2-halo-6-methylpyridine.[13] This method is often preferred over older techniques like the Kröhnke method due to its higher yields and cleaner reaction profiles.[13]

Caption: Workflow for the synthesis of this compound via Negishi coupling.

Spectroscopic Validation

Confirming the identity and purity of the synthesized product relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by a series of signals in the aromatic region (7.1-8.7 ppm) corresponding to the seven distinct protons on the two pyridine rings. A key diagnostic signal is a singlet at approximately 2.61 ppm, which integrates to three protons and confirms the presence of the methyl group.[9] The coupling patterns (doublets, triplets, and multiplets) in the aromatic region provide definitive information about the substitution pattern.[9]

-

¹³C NMR (100 MHz, CDCl₃): The spectrum typically shows 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The methyl carbon appears as an upfield signal around 24.5 ppm, while the aromatic carbons resonate between 117 and 158 ppm.[9]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum of this compound is dominated by vibrations characteristic of the pyridine rings.

-

C=N and C=C Stretching: Strong bands are observed in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds within the aromatic rings.[14]

-

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

-

Ring Vibrations/Bending: A complex fingerprint region below 1400 cm⁻¹ contains various C-H bending and ring deformation modes, which are characteristic of the substituted pyridine structure.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The compound readily protonates to show a strong signal for the molecular ion [M+H]⁺ at m/z 171.[9]

In-Depth Molecular Structure Analysis

The structure of this compound is defined by the interplay of its aromatic framework and the conformational freedom around the inter-ring C-C bond, which is significantly influenced by the methyl substituent.

Conformational Isomerism: The Transoid Ground State

Like its parent, 2,2'-bipyridine, the 6-methyl derivative can exist in different conformations due to rotation about the C2-C2' single bond.[15] The two principal planar conformations are the transoid (or anti) form, where the nitrogen atoms are on opposite sides of the C-C bond, and the cisoid (or syn) form, where they are on the same side.

In the solid state and in solution, the lowest energy conformation for unsubstituted 2,2'-bipyridine is the planar transoid arrangement.[15] This preference is driven by the minimization of steric repulsion between the hydrogen atoms at the 3 and 3' positions. For this compound, the steric clash between the bulky methyl group and the hydrogen at the 3'-position provides an even stronger driving force for the molecule to adopt the transoid conformation in its ground state. The cisoid conformation, which is a prerequisite for bidentate chelation to a metal center, is energetically less favorable due to this steric hindrance.

Caption: Conformational isomers of this compound.

Crystallographic Insights

Single-crystal X-ray diffraction studies of metal complexes containing the this compound ligand provide invaluable, direct evidence of its structural properties upon coordination.[6]

-

Inter-ring Dihedral Angle: While the free ligand prefers a planar transoid conformation, upon chelation to a metal, it is forced into a cisoid arrangement. The steric repulsion from the methyl group often prevents the two pyridine rings from being perfectly coplanar. This results in a twisted conformation, characterized by a non-zero dihedral angle between the planes of the two rings.

-

Bond Lengths and Angles: In metal complexes, the coordination to a metal center induces changes in the ligand's internal geometry. For instance, in a palladium complex [Pd(L)₂Cl][BF₄], the Pd-N distance averages 2.042 Å.[6] In this specific structure, the steric hindrance from the methyl group is so significant that one of the this compound ligands acts as a monodentate ligand, with the nitrogen of the methyl-substituted ring remaining uncoordinated.[6] This demonstrates the profound impact of the 6-methyl substituent on the ligand's coordination mode.

Computational Modeling: A Deeper Look

Density Functional Theory (DFT) calculations are powerful for probing the electronic structure and energetic landscape of molecules like this compound.[16][17]

-

Conformational Energy Profile: DFT calculations can map the potential energy surface for rotation around the C2-C2' bond, quantifying the energy difference between the transoid and cisoid conformers and the rotational barrier separating them. These calculations typically confirm that the transoid structure is the global minimum, with the cisoid form being several kcal/mol higher in energy.

-

Electronic Properties: The methyl group is a weak electron-donating group. DFT can be used to calculate molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These calculations show that the methyl group slightly increases the electron density on the substituted pyridine ring, which can subtly influence the ligand's donor properties and the stability of its metal complexes.

Structural Implications for Coordination and Catalysis

The unique structural features of this compound directly translate to its behavior as a ligand and its performance in catalytic systems.

-

Steric Control in Catalysis: The steric bulk of the methyl group is a critical design element in catalysis.[3] In reactions such as Ni-catalyzed cross-coupling, the 6-methyl substituent can influence the rate of reductive elimination, prevent the formation of undesired off-cycle species, and control the stereochemistry of the product.[3] For example, 6,6'-disubstituted bipyridine ligands have been shown to stabilize Ni(I) species, which are key intermediates in cross-electrophile coupling reactions.[3]

-

Modulation of Redox Properties: The electronic perturbation from the methyl group, though modest, can alter the redox potential of the resulting metal complex. This is a crucial parameter in designing complexes for photocatalysis or electrocatalysis, where electron transfer events are central to the catalytic cycle.

-

Unidentate Coordination: As observed in the palladium complex, the steric hindrance can be so pronounced that it favors unidentate over bidentate coordination.[6] This behavior can be exploited to create complexes with open coordination sites, which are often necessary for substrate binding and activation in catalysis.

Caption: Logical workflow of metal complex formation with this compound.

Conclusion

The molecular structure of this compound is a compelling case study in substituent effects. The strategic placement of a single methyl group on the bipyridine framework introduces significant steric hindrance that dictates its preferred conformation, modulates its coordination chemistry, and ultimately defines its utility in advanced applications. Its tendency to enforce specific geometries and even adopt unusual coordination modes makes it a valuable tool for the rational design of catalysts and functional materials. A thorough understanding of its structural and electronic properties, gained through the synthesis of spectroscopic, crystallographic, and computational data, is essential for any researcher aiming to harness the full potential of this versatile ligand.

References

- J. M. Harrowfield, H. Miyamae, B. W. Skelton, A. A. Soudi, A. H. White. (1991). Coordination of this compound. Structure of Bivalent Copper and Palladium Complexes. Australian Journal of Chemistry, 44(2), 219–231. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Organic Synthesis.

- R Discovery. (1991). Coordination of this compound. Structure of Bivalent Copper and Palladium Complexes.

- G. S. Hanan, J. E. McAlvin, C. L. Fraser. (2001). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 66(16), 5615-5618. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.

- Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. The Journal of Organic Chemistry, 50(25), 5405–5409. [Link]

- American Elements. (n.d.). This compound.

- J. C. C. Diaz, S. P. Semproni. (2020). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Organometallics, 39(19), 3507–3516. [Link]

- A. G. G. Perera, R. S. S. R. Arachchige, C. S. K. Rajapakse. (2021). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Inorganics, 9(6), 45. [Link]

- Scarborough, C. C., & Wieghardt, K. (2011). Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. Inorganic Chemistry, 50(20), 9773-9793. [Link]

- Kang, J., Moon, S. H., Paek, S., et al. (2022). Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3′-bipyridine-κN²)[2,6-difluoro-3-(pyridin-2-yl)phenyl-κ²C¹,N³]methylplatinum(II).

- Wikipedia. (2023). 2,2′-Bipyridine.

- ResearchGate. (n.d.). FT-IR spectra of (a) 2,2'-bipyridine ligand, (b) Sm complex.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls (Journal Article) | OSTI.GOV [osti.gov]

- 5. This compound | C11H10N2 | CID 639521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. connectsci.au [connectsci.au]

- 7. americanelements.com [americanelements.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 56100-22-2 [chemicalbook.com]

- 10. 6-Methyl-2,2'-dipyridyl | 56100-22-2 [sigmaaldrich.com]

- 11. This compound | 56100-22-2 [sigmaaldrich.com]

- 12. This compound CAS#: 56100-22-2 [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 16. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

Solubility of 6-Methyl-2,2'-bipyridine in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide:

Introduction: The Significance of 6-Methyl-2,2'-bipyridine

This compound is a heterocyclic aromatic compound, a derivative of 2,2'-bipyridine, which is renowned for its role as a chelating ligand in coordination chemistry.[1][2] The introduction of a methyl group at the 6-position sterically influences its coordination properties, making it a valuable tool in the synthesis of bespoke catalysts, advanced materials, and photosensitizers.[3][4][5] In the realm of drug development and organic synthesis, understanding the solubility of this compound is paramount. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in purification processes such as crystallization and chromatography.[6] This guide provides a comprehensive overview of the physicochemical properties of this compound, offers predictive models for its solubility, and details rigorous experimental protocols for its determination.

Part 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[7]

Molecular Characteristics of this compound

To predict its solubility, we must first analyze the molecular structure of this compound. The molecule consists of two pyridine rings linked by a C-C bond, with a methyl group attached to one ring. This structure imparts a combination of polar and non-polar characteristics. The two nitrogen atoms in the pyridine rings are electronegative, creating localized dipoles and acting as hydrogen bond acceptors.[8] However, the overall molecule is dominated by the non-polar aromatic rings and the methyl group. This dual nature suggests that this compound will exhibit a broad range of solubilities in various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [9][10] |

| Molecular Weight | 170.21 g/mol | [9][11] |

| Density | 1.09 g/mL at 25 °C | [10][12] |

| pKa (Predicted) | 4.82 ± 0.10 | [12] |

| Boiling Point | 117-119 °C at 0.1 mmHg | [9] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Hydrogen Bond Donors | 0 | [8] |

Table 1: Key physicochemical properties of this compound.

The Role of the Solvent

Organic solvents are typically classified based on their polarity into three main categories: polar protic, polar aprotic, and non-polar.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding. Given that this compound has hydrogen bond acceptors, it is expected to show moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran, ethyl acetate): These solvents have dipole moments but do not have O-H or N-H bonds. The dipole-dipole interactions between these solvents and the polar regions of this compound should facilitate solubility. Synthesis procedures for this compound often utilize solvents like tetrahydrofuran (THF) and acetone, indicating its solubility in these media.[9]

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The large non-polar surface area of the bipyridine rings suggests that the compound will be soluble in these solvents, particularly aromatic solvents like toluene due to potential π-π stacking interactions. The parent compound, 2,2'-bipyridine, is noted to be very soluble in ether and benzene.[13]

Predictive Solubility Framework

The following diagram outlines the logical workflow for predicting the solubility of this compound in a given organic solvent.

Sources

- 1. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls (Journal Article) | OSTI.GOV [osti.gov]

- 4. nbinno.com [nbinno.com]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 56100-22-2 | 6-Methyl-2,2′-dipyridyl | Pyridines | Ambeed.com [ambeed.com]

- 9. This compound | 56100-22-2 [chemicalbook.com]

- 10. americanelements.com [americanelements.com]

- 11. This compound | C11H10N2 | CID 639521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 56100-22-2 [m.chemicalbook.com]

- 13. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Methyl-2,2'-bipyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS: 56100-22-2), a critical ligand in coordination chemistry and a versatile intermediate in organic synthesis.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the spectral features of substituted bipyridines, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the ¹H NMR spectrum. By integrating field-proven insights with authoritative references, this guide serves as an essential resource for the unambiguous characterization of this important molecule.

Introduction: The Significance of this compound and NMR

This compound is a heterocyclic compound featuring a bipyridine core functionalized with a methyl group. This substitution breaks the C₂ symmetry of the parent 2,2'-bipyridine, rendering all aromatic protons chemically inequivalent. Its primary utility lies in its function as a bidentate chelating ligand, forming stable complexes with a vast array of transition metals. These complexes are instrumental in catalysis, materials science, and bioinorganic chemistry.

Given its role as a foundational building block, unequivocal structural verification is paramount. ¹H NMR spectroscopy stands as the most powerful and accessible technique for this purpose. It provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons within the molecule. This guide explains the causality behind the observed chemical shifts and coupling patterns, empowering the scientist to not just acquire a spectrum, but to interpret it with confidence.

Foundational Principles: Interpreting the Spectra of Substituted Pyridines

The ¹H NMR spectrum of a substituted pyridine is governed by the interplay of electron density and proton-proton interactions through the covalent framework.

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment. The nitrogen heteroatom is strongly electron-withdrawing, which deshields the ring protons, causing them to resonate at a lower field (higher ppm values, typically 7.0-9.0 ppm) compared to benzene.[3] The methyl group at the 6-position is a weak electron-donating group (EDG). This EDG increases electron density, particularly at the ortho (position 5) and para (position 3) positions relative to itself, causing a slight upfield shift (lower ppm) for these protons.[3]

-

Spin-Spin Coupling (J): Protons on adjacent carbons ("vicinal" protons) interact through the intervening bonds, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is diagnostic of the relationship between the protons:

-

Ortho Coupling (³J): Typically the largest coupling, ranging from 4.0 to 9.0 Hz.

-

Meta Coupling (⁴J): Smaller, usually between 1.0 and 3.0 Hz.

-

Para Coupling (⁵J): The smallest and often not resolved, <1.0 Hz.

-

-

Integration: The area under each signal is directly proportional to the number of protons it represents. For this compound, we expect to see seven individual signals in the aromatic region, each integrating to one proton, and one signal in the aliphatic region integrating to three protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines a self-validating system for obtaining a publication-quality ¹H NMR spectrum on a standard 400 MHz spectrometer.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Dissolution & Transfer: Dissolve the sample completely in the deuterated solvent within a clean vial. Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity ("shimming") to achieve sharp, symmetrical peaks with minimal linewidth.

-

Acquisition Parameters (400 MHz Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integrate all signals.

-

Spectral Analysis: Decoding the ¹H NMR of this compound

The ¹H NMR spectrum of this compound is complex due to the lack of symmetry. The following table summarizes the reported spectral data in CDCl₃.[4]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6' | 8.65 | d | ~8.0 Hz | 1H |

| H3' | 8.38 | d | 8.0 | 1H |

| H3 | 8.15 | d | 7.9 | 1H |

| H4' | 7.72-7.82 | m (td) | ~7.9, ~1.8 Hz | 1H |

| H4 | 7.66 | t | 7.7 | 1H |

| H5' | 7.21-7.30 | m (ddd) | ~7.7, ~4.8, ~1.2 Hz | 1H |

| H5 | 7.13 | d | 7.7 | 1H |

| -CH₃ | 2.61 | s | - | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The assignments for H4' and H5' are based on typical coupling patterns for pyridine rings.

Structural Diagram and Proton Numbering

To facilitate discussion, the standard numbering scheme is used. The pyridine ring with the methyl group is designated as the 'unprimed' ring, and the other is the 'primed' ring.

Caption: Structure and numbering of this compound.

Detailed Peak Assignments

-

-CH₃ Signal (δ 2.61, singlet): This upfield signal is characteristic of methyl protons attached to an aromatic ring. Its integration of 3H and its singlet nature (no adjacent protons to couple with) make its assignment straightforward.[4]

-

H6' (δ 8.65, doublet): This is the most downfield proton. It is in the ortho position to the electron-withdrawing nitrogen (N1') and is subject to the deshielding anisotropic effect from the adjacent unprimed ring. It appears as a doublet due to ortho-coupling with H5'.

-

H3' and H3 (δ 8.38 and 8.15, doublets): These protons are ortho to the inter-ring C-C bond and meta to their respective nitrogen atoms. Their downfield position is expected. Differentiating between them requires more advanced techniques, but H3' is typically slightly more downfield. They are both doublets due to ortho-coupling with H4' and H4, respectively.

-

H4 and H4' (δ 7.66 and 7.72-7.82, triplet and multiplet): These protons are in the para position relative to their respective nitrogen atoms. H4 appears as a clean triplet because it is coupled to two adjacent protons (H3 and H5) with similar coupling constants. H4' is often a triplet of doublets (td) because it is ortho-coupled to both H3' and H5', and also shows a smaller meta-coupling to H6'.

-

H5 and H5' (δ 7.13 and 7.21-7.30, doublet and multiplet): H5 is the most upfield of the aromatic protons. It is ortho to the electron-donating methyl group, which provides significant shielding. It appears as a doublet due to ortho-coupling with H4. H5' is a complex multiplet as it is coupled to H6' (ortho), H4' (ortho), and H3' (meta).

Advanced Methods for Unambiguous Assignment

While 1D ¹H NMR provides substantial information, complex spectra can benefit from 2D NMR experiments for definitive assignment.[3]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between two signals indicates that the corresponding protons are spin-coupled. This is invaluable for tracing the connectivity around each pyridine ring. For example, a cross-peak would be observed between the signals for H5 and H4, confirming their adjacency.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for confirming the assignment of protons relative to the methyl group and the quaternary carbons. A key correlation would be observed between the methyl protons (δ 2.61) and the C6 carbon, unequivocally linking this signal to the substituted ring.

Caption: A validated workflow for the complete NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with the acquisition of a high-quality 1D spectrum and leveraging knowledge of fundamental principles, allows for a confident assignment of all proton signals. The characteristic upfield shift of the proton ortho to the methyl group (H5) and the distinct patterns of the seven inequivalent aromatic protons serve as a definitive fingerprint for this molecule. For cases requiring absolute certainty, 2D NMR techniques like COSY and HMBC provide an orthogonal layer of data to validate the structural assignment, ensuring the high degree of scientific integrity required in research and development.

References

- Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. (n.d.).

- An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). (n.d.).

- Valdo, A., et al. (1991). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Organic Synthesis.

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 6-Methyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 6-Methyl-2,2'-bipyridine. As a crucial ligand in coordination chemistry and a fundamental building block in the synthesis of functional materials and pharmaceutical compounds, a thorough understanding of its spectroscopic properties is paramount. This document offers a detailed assignment of the 13C NMR spectrum, supported by comparative analysis with the parent 2,2'-bipyridine molecule and established principles of substituent effects in heteroaromatic systems. A standardized experimental protocol for data acquisition is also presented, ensuring reproducibility for researchers in the field.

Introduction to 13C NMR Spectroscopy of Bipyridines

13C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the carbon framework, including the number of unique carbon environments, their hybridization state, and their electronic environment. For heteroaromatic compounds like this compound, 13C NMR is instrumental in confirming substitution patterns and understanding the electronic impact of substituents on the pyridine rings.

The chemical shift (δ) of a carbon nucleus is sensitive to the local electron density. Electronegative atoms, such as nitrogen in the pyridine ring, deshield adjacent carbon atoms, causing their resonances to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like a methyl group, tend to shield nearby carbons, shifting their signals to a lower chemical shift (upfield), with the notable exception of the ipso-carbon.

Molecular Structure and Carbon Numbering

To facilitate the discussion of chemical shifts, a standardized numbering system for the carbon atoms of this compound is essential. The following diagram illustrates the molecular structure and the assigned numbering for each carbon atom.

Figure 1. Molecular structure and carbon numbering of this compound.

Experimental 13C NMR Chemical Shifts

The reported 13C NMR chemical shifts for this compound, acquired in deuterochloroform (CDCl3), are presented in Table 1.[1] These values are referenced to the solvent signal.

| Chemical Shift (δ, ppm) |

| 157.7 |

| 156.3 |

| 155.4 |

| 149.0 |

| 136.9 |

| 136.7 |

| 123.6 |

| 123.2 |

| 121.0 |

| 117.9 |

| 24.5 |

| Table 1. Experimental 13C NMR Chemical Shifts of this compound in CDCl3.[1] |

Assignment of 13C NMR Chemical Shifts

The assignment of the observed chemical shifts to the specific carbon atoms of this compound is achieved through a comparative analysis with the parent 2,2'-bipyridine and by considering the well-established substituent effects of a methyl group on a pyridine ring.

Reference Spectrum: 2,2'-Bipyridine

The assigned 13C NMR chemical shifts for the unsubstituted 2,2'-bipyridine in acetonitrile-d3 (CD3CN) are provided in Table 2. While the solvent differs from that used for this compound, the relative ordering of the chemical shifts provides a crucial baseline for our assignments.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2, C2' | 156.0 |

| C6, C6' | 149.2 |

| C4, C4' | 137.1 |

| C5, C5' | 124.1 |

| C3, C3' | 120.8 |

| Table 2. Assigned 13C NMR Chemical Shifts of 2,2'-bipyridine in CD3CN. |

Substituent Effects of the Methyl Group

The introduction of a methyl group at the C6 position induces predictable changes in the 13C NMR spectrum:

-

Ipso Effect: The carbon atom directly attached to the methyl group (C6) is expected to experience a significant downfield shift of approximately 8-10 ppm.

-

Ortho Effect: The adjacent carbon atoms (C5 and N1) will be slightly shielded (shifted upfield).

-

Meta Effect: The carbon atom meta to the methyl group (C4) will experience a small downfield shift.

-

Para Effect: The carbon atom para to the methyl group (C3) will be slightly shielded.

The chemical shifts of the carbons in the unsubstituted pyridine ring (the "primed" ring) are expected to be similar to those in 2,2'-bipyridine.

Proposed Assignments for this compound

Based on the principles outlined above, the following assignments for the 13C NMR chemical shifts of this compound are proposed (Table 3).

| Carbon Atom | Proposed Chemical Shift (δ, ppm) | Justification |

| C6 | 157.7 | Downfield shift from ~149 ppm in 2,2'-bipyridine due to the ipso-effect of the methyl group. |

| C2 | 156.3 | Corresponds to the C2 carbon of the substituted ring, expected to be similar to C2' and C2,2' in the parent compound. |

| C2' | 155.4 | Corresponds to the C2' carbon of the unsubstituted ring, expected to be similar to C2 and C2,2' in the parent compound. |

| C6' | 149.0 | Corresponds to the C6' carbon of the unsubstituted ring, expected to be very similar to C6,6' in the parent compound. |

| C4' | 136.9 | Corresponds to the C4' carbon of the unsubstituted ring, expected to be very similar to C4,4' in the parent compound. |

| C4 | 136.7 | Corresponds to the C4 carbon of the substituted ring, expected to be similar to C4' and C4,4' in the parent compound, with a slight meta-effect from the methyl group. |

| C5' | 123.6 | Corresponds to the C5' carbon of the unsubstituted ring, expected to be very similar to C5,5' in the parent compound. |

| C5 | 123.2 | Corresponds to the C5 carbon of the substituted ring, expected to be slightly shielded (upfield) compared to C5' due to the ortho-effect of the methyl group. |

| C3' | 121.0 | Corresponds to the C3' carbon of the unsubstituted ring, expected to be very similar to C3,3' in the parent compound. |

| C3 | 117.9 | Corresponds to the C3 carbon of the substituted ring, expected to be shielded (upfield) compared to C3' due to the para-effect of the methyl group. |

| -CH3 | 24.5 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| Table 3. Proposed 13C NMR Chemical Shift Assignments for this compound in CDCl3. |

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible 13C NMR spectra of this compound, the following experimental protocol is recommended.

Figure 2. Recommended workflow for acquiring a 13C NMR spectrum of this compound.

Conclusion

This technical guide has provided a detailed examination of the 13C NMR chemical shifts of this compound. By leveraging comparative data from the parent 2,2'-bipyridine and established principles of substituent effects, a confident assignment of the spectrum has been proposed. The provided experimental protocol serves as a valuable resource for researchers to obtain high-quality, reproducible data. A thorough understanding of the spectroscopic properties of this important molecule is critical for its application in diverse areas of chemical research and development.

References

- Organic Syntheses Procedure for 5-methyl-2,2'-bipyridine. (n.d.). Organic Syntheses.

- Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. (2000). ACS Publications.

- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. (1985). OSTI.GOV.

- Computational protocols for calculating 13C NMR chemical shifts. (n.d.). ResearchGate.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- The Role of this compound in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352). (n.d.). Human Metabolome Database.

- Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. (n.d.). ResearchGate.

- 13C NMR chemical shifts (ppm from CDCl3, δ = 77.00) of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters (3a-3d) and 3α-(2,6-dichlorophenylcarboxy) bile acid methyl esters (4a-4d). (n.d.). ResearchGate.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- CASPRE - 13C NMR Predictor. (n.d.). CASPRE.

- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). Morganton Scientific.

- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.

- High-Spin Enforcement in First-Row Metal Complexes of a Constrained Polyaromatic Ligand: Synthesis, Structure, and Properties. (n.d.). The Royal Society of Chemistry.

Sources

An In-depth Technical Guide to the Electronic Properties of 6-Methyl-2,2'-bipyridine Ligands

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, prized for its robust chelating ability and rich photophysical and electrochemical properties. The introduction of substituents onto the bipyridyl frame is a powerful strategy for tuning these characteristics. This technical guide provides an in-depth analysis of 6-Methyl-2,2'-bipyridine (6-Me-bpy), a seemingly simple derivative where a single methyl group imparts profound changes to the ligand's electronic and steric profile. We will explore the dual role of the 6-methyl substituent—acting as a weak electron-donating group while simultaneously introducing significant steric hindrance near a coordinating nitrogen atom. This guide will detail the synthesis, experimental characterization, and computational analysis of 6-Me-bpy, offering researchers, scientists, and drug development professionals a comprehensive understanding of its fundamental properties and their implications for the design of advanced metal complexes.

Introduction: The Subtle Power of a Single Methyl Group

2,2'-Bipyridine and its derivatives are fundamental building blocks in fields ranging from catalysis and materials science to medicinal chemistry.[1][2] Their ability to form stable complexes with a vast array of transition metals is central to their utility.[3] The electronic structure of these ligands, particularly the energy of their π and π* orbitals, dictates the photophysical and electrochemical behavior of their corresponding metal complexes, often governed by metal-to-ligand charge transfer (MLCT) transitions.[3]

The strategic placement of substituents on the bipyridine rings allows for the fine-tuning of these properties. While substituents at the 4,4'- and 5,5'-positions primarily exert electronic effects (either electron-donating or -withdrawing), substitution at the 6,6'-positions introduces a significant steric component. This compound represents a fascinating case study where these two effects are in delicate balance. The methyl group is weakly electron-donating via an inductive effect, which is expected to raise the energy of the highest occupied molecular orbital (HOMO).[4] Concurrently, its proximity to one of the chelating nitrogen atoms creates steric hindrance that can distort coordination geometries and even alter the coordination mode of the ligand.[5][6] Understanding this interplay is critical for predicting and controlling the properties of its metal complexes.

Caption: Dual electronic and steric effects of the 6-methyl substituent.

Synthesis of this compound

The reliable synthesis of asymmetrically substituted bipyridines is crucial for their systematic study. While numerous methods exist, including the Kröhnke method and Ullmann coupling, modern cross-coupling reactions offer superior efficiency and regioselectivity.[2][7] The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organohalide catalyzed by a palladium or nickel complex, has proven particularly effective for preparing this compound in high yields.[7][8]

Experimental Protocol: Synthesis via Negishi Cross-Coupling

This protocol is adapted from established literature procedures.[7][8] The causality behind this choice lies in its high efficiency and tolerance for the pyridine functional groups, which can be problematic in other coupling schemes.

-

Preparation of the Organozinc Reagent (2-Pyridylzinc Bromide):

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings and a crystal of iodine to dry tetrahydrofuran (THF).

-

Slowly add 2-bromopyridine dropwise to initiate the Grignard reaction, maintaining a gentle reflux.

-

After the magnesium is consumed, cool the resulting Grignard reagent to 0 °C.

-

In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂) in dry THF and add this solution slowly to the Grignard reagent. Stir for 1-2 hours at room temperature to complete the transmetalation.

-

-

Cross-Coupling Reaction:

-

To the freshly prepared 2-pyridylzinc bromide solution, add 2-bromo-6-methylpyridine.

-

Add a catalytic amount of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.[9] Characterization is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

-

Experimental Characterization of Electronic Properties

A multi-faceted approach combining spectroscopy and electrochemistry is required to fully elucidate the electronic properties of 6-Me-bpy.

Caption: Integrated workflow for characterizing 6-Me-bpy.

Spectroscopic Analysis: UV-Visible and Fluorescence

UV-Vis absorption spectroscopy probes the electronic transitions within the molecule. For bipyridyl ligands, the intense absorptions in the UV region (typically 270-310 nm) are assigned to π→π* transitions within the aromatic rings.[11] The electron-donating methyl group in 6-Me-bpy is expected to cause a slight red-shift (bathochromic shift) in these transitions compared to the unsubstituted 2,2'-bipyridine, reflecting a smaller energy gap between the π and π* orbitals.

Fluorescence spectroscopy provides insight into the emissive properties of the ligand. While 2,2'-bipyridine itself is weakly fluorescent, its emission is highly sensitive to its environment and conformation.[12][13] The presence of the 6-methyl group can influence the excited-state geometry and non-radiative decay pathways, thereby modulating the fluorescence quantum yield and lifetime.

| Ligand/Complex | Absorption λmax (nm) | Emission λmax (nm) | Key Observation | Reference |

| 6,6'-Me₂-bpy | ~270-305 | ~300-450 | π→π* transition observed. | [11] |

| [Ru(bipy)(terpy)(imi)]²⁺ | ~475 (MLCT) | 662 | Intense MLCT band characteristic of Ru(II) polypyridyl complexes. | [14] |

| [Ru(L₁)(L₂)(NCS)₂] | 514 (MLCT) | 686 | Mixed-ligand complex with methyl-substituted bipyridine shows a red-shifted emission. | [15] |

Note: Data is compiled from related substituted bipyridine compounds to illustrate general trends.

Experimental Protocol: UV-Vis Absorption Measurement

-

Sample Preparation: Prepare a stock solution of 6-Me-bpy of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 10-50 µM).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference/blank.

-

Measurement: Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-500 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax). Verify the adherence to the Beer-Lambert law by plotting absorbance at λmax against concentration to calculate the molar extinction coefficient (ε).

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of molecules. For bipyridyl ligands and their complexes, CV reveals the potentials at which electrons are added (reduction) or removed (oxidation). The electron-donating methyl group in 6-Me-bpy increases the electron density on the bipyridyl ring system. This makes the ligand harder to reduce (shifts the reduction potential to a more negative value) and, in a metal complex, makes the metal center easier to oxidize (shifts the oxidation potential to a less positive value) compared to analogous complexes with unsubstituted bipyridine.

A study on copper complexes demonstrated this effect clearly: the redox potential (E½) of the Cu⁺/Cu²⁺ couple shifted from +269 mV (vs Ag/Ag⁺) for [Cu(bpy)₂]⁺ to +697 mV for [Cu(6,6'-Me₂-bpy)₂]⁺.[9] This large positive shift indicates that the methyl groups significantly stabilize the Cu(I) oxidation state, making oxidation more difficult. A similar, though less pronounced, trend is expected for the monosubstituted 6-Me-bpy.

Experimental Protocol: Cyclic Voltammetry Measurement

-

System Preparation: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Dissolve the 6-Me-bpy or its metal complex in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Measurement: Scan the potential over a range where redox events are expected. Record the resulting voltammogram.

-

Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc/Fc⁺ couple). Rerun the voltammogram and reference all measured potentials to the internal standard. This is a self-validating step that corrects for solvent effects and reference electrode drift.

Computational and Theoretical Analysis

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure that underpins the experimentally observed properties.[16][17]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.

-

HOMO: The energy of the HOMO relates to the ability to donate electrons (oxidation potential). A higher HOMO energy corresponds to easier oxidation.

-

LUMO: The energy of the LUMO relates to the ability to accept electrons (reduction potential). A lower LUMO energy corresponds to easier reduction.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is related to the molecule's electronic excitability and corresponds roughly to the energy of the lowest-lying electronic transition observed in the UV-Vis spectrum.[18]

For 6-Me-bpy, the inductive effect of the methyl group is predicted to raise the energy of the HOMO compared to unsubstituted bipyridine.[4] This makes the ligand a better electron donor, consistent with the electrochemical data showing that its metal complexes are easier to oxidize. The HOMO-LUMO gap may decrease slightly, consistent with the observed red-shift in the absorption spectrum.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2,2'-Bipyridine (calc.) | -6.21 | -0.87 | 5.34 |

| This compound (est.) | > -6.21 | ~ -0.87 | < 5.34 |

| (Note: Bipyridine values are illustrative from DFT calculations.[19] 6-Me-bpy values are estimated based on the inductive effect.) |

Coordination Chemistry: The Impact of Steric Hindrance

While the electronic effects of the 6-methyl group are subtle, its steric impact can be dramatic. The methyl group's bulk near a nitrogen donor can prevent the formation of certain complex geometries or force the ligand to adopt unusual coordination modes.

For example, in a palladium(II) complex, [Pd(6-Me-bpy)₂Cl]⁺, the steric clash is so significant that one of the 6-Me-bpy ligands is forced to act as a monodentate ligand, with the nitrogen of the methyl-substituted ring remaining uncoordinated.[5] In a copper(II) complex, [Cu(6-Me-bpy)₂OHBF₃]⁺, the steric hindrance forces a distorted trigonal bipyramidal geometry where the methyl-substituted nitrogen atoms occupy the less-crowded axial positions.[5][20] This contrasts sharply with the typically planar or near-planar geometries found in many unsubstituted bipyridine complexes.[3]

Caption: Steric hindrance from the 6-methyl group distorts coordination.

This steric influence is a critical design parameter. While it can be a hindrance, it can also be exploited to enforce specific coordination geometries, prevent catalyst deactivation pathways, or create open coordination sites for substrate binding in catalytic applications.[6][21]

Conclusion

The electronic properties of this compound are governed by a nuanced interplay between a weak inductive electron-donating effect and a significant steric hindrance effect. The former subtly modifies the frontier orbital energies, leading to predictable shifts in redox potentials and spectroscopic transitions. The latter, however, can dominate the ligand's coordination behavior, forcing distorted geometries and profoundly influencing the stability and reactivity of its metal complexes. This guide has provided the theoretical basis, experimental protocols, and key data points necessary for researchers to understand, predict, and ultimately harness the unique characteristics of this versatile ligand in the development of new catalysts, materials, and therapeutic agents.

References

- Savage, S. A., Smith, A. P., & Fraser, C. L. (1998). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 63(26), 10048-10051. [Link]

- Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. Journal of Organic Chemistry. [Link]

- Dobson, J. F., Green, B. E., Healy, P. C., Kennard, C. H. L., Pakawatchai, C., & White, A. H. (1991). Coordination of this compound. Structure of Bivalent Copper and Palladium Complexes. Australian Journal of Chemistry, 44(2), 219-231. [Link]

- Wang, Z., et al. (2023). Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes. Molecules, 28(15), 5899. [Link]

- D'alessio, D., et al. (2022). Modulation of [CuOH/O]+ Properties in [2,2′-Bipyridine]2 Homoleptic Complexes through Substitution at the 6,6' Position by Methyl Groups. Inorganics, 10(12), 241. [Link]

- Gibson, H. W., & Pederson, A. M.-P. (2008). 5-methyl-2,2'-bipyridine. Organic Syntheses, 85, 259. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Organic Synthesis. [Link]

- Demir, S., et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes.

- Nagalakshmi, R., et al. (2025). Effect of 6,6-Substitution on 2,2'-Bipyridine and Probing Biomolecular Interaction Through Experimental and Computational Studies Towards Anticancer Potency. Journal of Fluorescence, 35, 8807-8821. [Link]

- Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. The Journal of Organic Chemistry, 50(25), 5405-5409. [Link]

- Dobson, J. F., et al. (1991). Coordination of this compound. Structure of Bivalent Copper and Palladium Complexes. R Discovery. [Link]

- Treadway, J. A., et al. (1996). Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of Aryl-Substituted Bipyridyl Complexes of Ru(II). Journal of the American Chemical Society, 118(49), 12240-12248. [Link]

- White, A. D., et al. (1993). Steric Ligand Effects of Six Bidentate Bipyridyl Ligands. Inorganic Chemistry, 32(25), 5779-5784. [Link]

- Kim, J. H., & Lee, S. H. (2024).

- National Center for Biotechnology Information (n.d.). This compound.

- Perjéssy, A., et al. (2000). The Influence of Steric Effect on 1H NMR, 13C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. Chemical Papers, 54(2), 90-94. [Link]

- Garralda, M. A., et al. (2020). Pt(II) Derivatives with Rollover-Coordinated 6-substituted 2,2′-bipyridines: Ligands with Multiple Personalities. Applied Sciences, 10(19), 6665. [Link]

- Tory, J., et al. (2019). [M(CO)4(2,2′-bipyridine)] (M=Cr, Mo, W) Complexes as Efficient Catalysts for Electrochemical Reduction of CO2 at a Gold Electrode. ChemElectroChem, 6(15), 4021-4032. [Link]

- Wikipedia contributors. (n.d.). Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link]

- American Elements. (n.d.). This compound. [Link]

- Nyamen, L. D., et al. (2014). Synthesis, Photophysical and Electrochemical Properties of a Mixed Bipyridyl-Phenanthrolyl Ligand Ru(II) Heteroleptic Complex Having trans-2-Methyl-2-butenoic Acid Functionalities. International Journal of Electrochemical Science, 9, 2617-2633. [Link]

- Gichumbi, J. M., et al. (2016). syntheses, characterizations and fluorescence studies of [RuII(bipy)(terpy)L]2+ complex. Dalton Transactions, 45(34), 13459-13469. [Link]

- Sastri, V. S., & Perumareddi, J. R. (1997). Molecular Orbital Theoretical Studies of Some Organic Corrosion Inhibitors. Corrosion, 53(8), 617-622. [Link]

- Wang, X. D., et al. (2011). Photophysical, electrochemical and anion sensing properties of Ru(II) bipyridine complexes with 2,2'-biimidazole-like ligand. Dalton Transactions, 40(32), 8251-8259. [Link]

- Tadesse, A., & Desta, T. (2007). Tuning Fluorescence Properties of 2,2'-Bipyridine Using Metal Cations. Addis Ababa University Institutional Repository. [Link]

- Kaim, W., et al. (2002). Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Inorganic Chemistry, 41(6), 1578-1586. [Link]

- Holland, J. T., et al. (2018). Thermodynamic Acidity Studies of 6,6′-Dihydroxy-2,2′-bipyridine: A Combined Experimental and Computational Approach. The Journal of Physical Chemistry A, 122(5), 1294-1302. [Link]

- Chakraborty, D., & Ananthan, R. (2018). HOMO and LUMO density plots (a) 2,2 ′ - bipyridine (b) 3-(2-pyridinyl) - 1,2,4-triazine (c) 3-(2- pyrazinyl)-1,2,4-triazine.

- NIST. (n.d.). 2,2'-Bipyridine. NIST Chemistry WebBook. [Link]

- Bergamo, A., et al. (2016). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes. Journal of Inorganic Biochemistry, 160, 261-269. [Link]

- Henry, M. S., & Hoffman, M. Z. (1979). Fluorescence from 2,2'-bipyridine. Evidence for covalent hydrate formation. Journal of the American Chemical Society, 101(1), 223-224. [Link]

- Ye, Z., et al. (2021). Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study. ACS Omega, 6(28), 18018-18026. [Link]

- Liu, Y., et al. (2021). The HOMO and LUMO orbitals in a bipyridine molecule (a), cis‐MoO2...

- Kavitha, N., & Alivelu, M. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 4. content.ampp.org [content.ampp.org]

- 5. connectsci.au [connectsci.au]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Modulation of [CuOH/O]+ Properties in [2,2′-Bipyridine]2 Homoleptic Complexes through Substitution at the 6,6’ Position by Methyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C11H10N2 | CID 639521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. etd.aau.edu.et [etd.aau.edu.et]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ac1.hhu.de [ac1.hhu.de]

- 15. Synthesis, Photophysical and Electrochemical Properties of a Mixed Bipyridyl-Phenanthrolyl Ligand Ru(II) Heteroleptic Complex Having trans-2-Methyl-2-butenoic Acid Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. pure.psu.edu [pure.psu.edu]

Topic: Steric Effects of the Methyl Group in 6-Methyl-2,2'-bipyridine

An In-depth Technical Guide